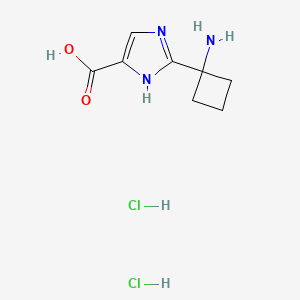![molecular formula C15H15NO2S B12508310 4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B12508310.png)
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide is a chemical compound with the molecular formula C21H20N2O4S2 and a molecular weight of 428.533 g/mol . This compound is part of a class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbenzaldehyde in the presence of a base, such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(4-methylphenyl)methylidene]benzenesulfonamide
- 4-methyl-N-[(2-methylphenyl)methylidene]benzenesulfonamide
- 4-methyl-N-[(4-methoxyphenyl)methylidene]benzenesulfonamide
Uniqueness
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H15NO2S |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H15NO2S/c1-12-6-8-15(9-7-12)19(17,18)16-11-14-5-3-4-13(2)10-14/h3-11H,1-2H3 |
InChI Key |
LLIHKFMPZOHNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)

![N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B12508238.png)
![2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12508242.png)

![(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B12508245.png)
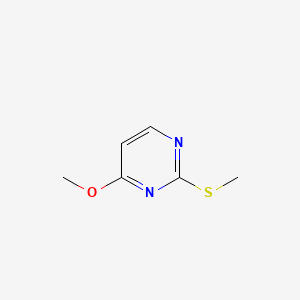
![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)
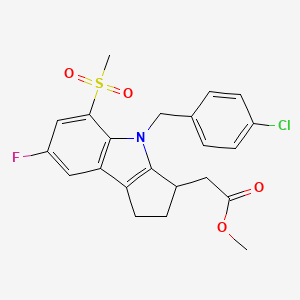
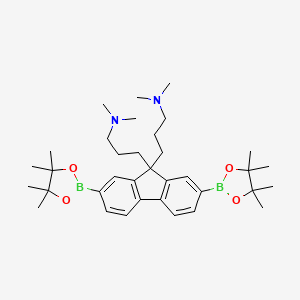
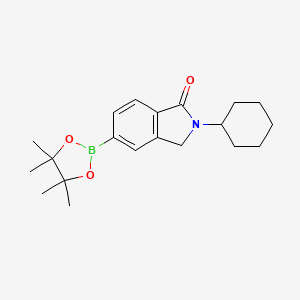
![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)

